4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c17-10-13-11-20-8-6-18(13)16(19)9-15-14-4-2-1-3-12(14)5-7-21-15/h1-4,13,15H,5-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGKQXMOMTVXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CC(=O)N3CCOCC3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile represents a novel class of morpholine derivatives that have garnered attention for their potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing upon various research studies and findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Isochromene Derivative : The starting material is typically a substituted isochromene which is reacted with an acylating agent to introduce the acetyl group.
- Morpholine Formation : The morpholine ring is constructed through cyclization reactions involving appropriate amines and carbonyl compounds.
- Carbonitrile Introduction : The final step involves the introduction of the carbonitrile group, often through nucleophilic substitution or similar methods.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of morpholine derivatives against various cancer cell lines. For instance, research indicates that compounds with similar structures exhibit significant cytotoxicity against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MOLT-4 | TBD |
| 4-Acetylmorpholine | HL-60 | 42.0 ± 2.7 |
| Chroman Derivative | MCF-7 | 68.4 ± 3.9 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds structurally related to 4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine have shown promising results, suggesting potential for further development as anticancer agents .
The mechanisms by which these compounds exert their biological effects may include:
- Induction of Apoptosis : Studies have shown that certain morpholine derivatives can trigger programmed cell death in cancer cells.
- Inhibition of Topoisomerase : Some derivatives act as inhibitors of topoisomerase enzymes, crucial for DNA replication and repair processes in cancer cells .
Case Studies
A notable study investigated the antiproliferative effects of various morpholine derivatives on cancer cell lines. The results indicated that modifications to the morpholine ring significantly influenced biological activity, with specific substitutions enhancing cytotoxicity.
Study Overview
A series of derivatives were synthesized and tested for their effects on cancer cell proliferation using the MTT assay. The study concluded that:
- Structure Activity Relationship (SAR) : Specific functional groups on the morpholine ring substantially impacted the biological activity.
- Selectivity : Certain compounds demonstrated selective toxicity towards cancer cells compared to normal cells.
Scientific Research Applications
The compound 4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile has garnered attention in various scientific research applications due to its unique structural features and potential pharmacological properties. This article delves into its applications across different fields, supported by data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by its morpholine backbone, which is known for enhancing solubility and bioavailability. The presence of the isochromenyl group contributes to its potential as a bioactive molecule.
Key Structural Features:
- Morpholine Ring : Enhances pharmacokinetic properties.
- Isochromene moiety : Associated with various biological activities.
- Carbonitrile Group : Imparts unique reactivity and potential for further derivatization.
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the fields of oncology and neurology.
Case Studies:
- Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications on the morpholine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Neuroprotective Effects : Research indicates that similar compounds can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Chemical Synthesis
The synthesis of this compound has been explored through various methodologies:
| Synthesis Method | Key Features | Yield |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Up to 90% |
| Conventional Heating | Established method, longer reaction times | 70%-80% |
Biological Studies
The compound's interaction with biological targets has been a focus of several studies:
In vitro Studies:
- Enzyme Inhibition : Investigations have shown that it may inhibit specific enzymes involved in cancer progression, such as proteases.
In vivo Studies:
- Animal Models : Studies using rodent models have indicated that the compound can reduce tumor growth and improve survival rates when administered at specific dosages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chromene-Carbonitrile Frameworks
Compound 1E (2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile) and Compound 1L (2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile) share the chromene-carbonitrile backbone with the target compound but differ in substituents. Key comparisons include:
| Property | Compound 1E | Compound 1L | Target Compound* |
|---|---|---|---|
| Substituent | 4-methylphenyl | 3-bromophenyl | 3,4-dihydroisochromenyl-acetyl |
| Melting Point (°C) | 223–227 | Not reported | Not reported |
| IR Stretching (cm⁻¹) | 3,464 (–NH₂), 2,204 (–CN) | Similar to 1E | Likely similar –CN (~2,200 cm⁻¹) |
| Bioactivity | Anticandidal (C. albicans MIC: 64 µg/mL) | Antibacterial (S. aureus MIC: 32 µg/mL) | Unknown, predicted via substituent effects |
The target compound’s isochromenyl-acetyl group may increase steric bulk, affecting solubility and target binding .
Morpholine-Containing Derivatives
The crystal structure of L-[2-[6-(4-Methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetyl]-4-(3-Chlorophenyl)morpholine-3-carbonitrile (C₂₃H₂₃ClN₄O₃) provides insights into morpholine-carbonitrile systems:
- Crystallographic Parameters :
- The morpholine ring adopts a chair conformation, stabilized by intramolecular C–H···O interactions. The pyridazinone and chlorophenyl groups induce planar distortions (dihedral angle: 82.5°), unlike the target compound’s isochromenyl group, which may adopt a distinct conformation due to fused ring strain .
Spiro-Carbonitrile Systems
The spiro-indoline-pyrrolidine derivative 3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile highlights the versatility of carbonitrile in spiro systems:
- Key Features :
- Spiro junction at C3 of indoline and C2 of pyrrolidine.
- Thiophene and indole substituents enable π-π interactions absent in the target compound.
- Carbonitrile participates in a polar interaction network (C≡N···H–N), enhancing lattice stability.
Electronic and Computational Comparisons
Multiwfn analyses of analogous compounds reveal:
- Electrostatic Potential (ESP): Chromene-carbonitriles exhibit negative ESP at the nitrile group, favoring nucleophilic attack.
- Bond Order : The C≡N bond order in carbonitriles (~2.8) correlates with stability under thermal stress.
- Orbital Contributions : In morpholine derivatives, the nitrogen lone pair in the ring contributes to HOMO (-6.2 eV), while the carbonitrile’s LUMO (-1.5 eV) governs reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
